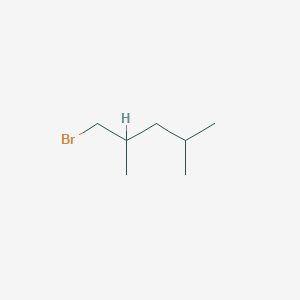

1-Bromo-2,4-dimethylpentane

説明

Significance of Branched Alkyl Halides as Versatile Synthetic Intermediates

Branched alkyl halides are a specific subclass of haloalkanes that offer unique reactivity and steric properties. Unlike their linear counterparts, the branching in the carbon skeleton can significantly influence the rates and mechanisms of substitution and elimination reactions. pdx.edu For instance, increased branching at or near the reaction center can sterically hinder backside attack in S(_N)2 reactions, while potentially stabilizing carbocation intermediates in S(_N)1 reactions. This structural complexity makes branched alkyl halides valuable tools for chemists to control regioselectivity and stereoselectivity in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. patsnap.com

Research Context and Specific Focus on 1-Bromo-2,4-dimethylpentane

This compound is a primary alkyl halide, yet it possesses significant branching along its carbon chain. Its structure, featuring methyl groups at positions 2 and 4, presents an interesting case for studying the interplay of electronic and steric effects in reactions. While the bromine is attached to a primary carbon, the branching at the adjacent carbon (C2) and further down the chain (C4) introduces steric bulk that can modulate its reactivity compared to simpler primary halides like 1-bromopentane. This makes it a subject of interest for understanding reaction mechanisms and as a potential building block in organic synthesis. lookchem.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-bromo-2,4-dimethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Br/c1-6(2)4-7(3)5-8/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQPLOXIDSDCSKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00605736 | |

| Record name | 1-Bromo-2,4-dimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6570-91-8 | |

| Record name | 1-Bromo-2,4-dimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2,4-dimethylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 2,4 Dimethylpentane and Analogous Branched Alkyl Bromides

Direct Halogenation Strategies for Alkane Precursors

Direct halogenation involves the substitution of a hydrogen atom on an alkane with a halogen. For bromination, this typically proceeds via a free-radical mechanism.

Free Radical Bromination Pathways

Free radical bromination of an alkane like 2,4-dimethylpentane (B89610) provides a direct route to various brominated isomers. However, the distribution of these products is dictated by the stability of the radical intermediates formed during the reaction.

The free-radical bromination of an alkane occurs through a chain reaction mechanism consisting of three distinct stages: initiation, propagation, and termination. byjus.comwikipedia.org

Initiation: The reaction is initiated by the homolytic cleavage of the bromine-bromine bond (Br-Br) to generate two bromine radicals (Br•). This step requires an input of energy, which is typically supplied by ultraviolet (UV) light or heat. byjus.com The relatively weak Br-Br bond (bond energy of approximately 46 kcal/mol) makes this cleavage feasible under these conditions. masterorganicchemistry.com

Br₂ + Energy (hν/Δ) → 2 Br•

Propagation: This stage consists of two repeating steps that form the product and regenerate the radical species, allowing the chain reaction to continue. byjus.com

A bromine radical abstracts a hydrogen atom from the alkane (R-H) to form hydrogen bromide (H-Br) and an alkyl radical (R•).

The newly formed alkyl radical then reacts with a molecule of Br₂ to yield the alkyl bromide product (R-Br) and another bromine radical, which can then participate in another cycle of the propagation step. byjus.com

Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical molecule. This can happen in several ways, such as the combination of two bromine radicals, two alkyl radicals, or an alkyl radical and a bromine radical. byjus.comwikipedia.org

A critical aspect of free radical halogenation is its regioselectivity—the preference for reaction at one position over another. Bromination is known to be significantly more selective than chlorination. wikipedia.orgblogspot.com This selectivity is governed by the stability of the alkyl radical intermediate formed during the hydrogen abstraction step. The order of radical stability is tertiary (3°) > secondary (2°) > primary (1°). alfa-chemistry.com

In the case of 2,4-dimethylpentane, there are three types of hydrogen atoms: primary (on the -CH₃ groups), secondary (on the -CH₂- group), and tertiary (on the C-H groups at positions 2 and 4). The bromination reaction will preferentially occur at the position that forms the most stable radical. The tertiary hydrogens are the most reactive, followed by the secondary, and then the primary hydrogens. Current time information in Bangalore, IN. Consequently, the free radical bromination of 2,4-dimethylpentane yields 3-bromo-2,4-dimethylpentane as the major product, as it proceeds through the most stable tertiary radical intermediate. The desired 1-bromo-2,4-dimethylpentane, which arises from the substitution of a less reactive primary hydrogen, is formed as a minor product. alfa-chemistry.com

| C-H Bond Type | Relative Reactivity (Bromination at 25°C) | Resulting Radical Stability |

|---|---|---|

| Primary (1°) | 1 | Least Stable |

| Secondary (2°) | 82 | More Stable |

| Tertiary (3°) | 1640 | Most Stable |

This table illustrates the pronounced preference for bromination to occur at more substituted carbon atoms, highlighting the challenge in synthesizing primary alkyl bromides like this compound via this method.

A common side reaction in free radical halogenation is polyhalogenation, where more than one hydrogen atom on the alkane is substituted by bromine. pressbooks.pub To suppress the formation of these di- and poly-brominated products, the reaction is typically carried out using a large excess of the alkane precursor relative to bromine. google.com This ensures that the bromine radical is more likely to encounter an unreacted alkane molecule than a mono-brominated product, thus favoring the formation of the desired mono-substituted compound.

Electrophilic Substitution in Alkyl Halide Formation

Electrophilic substitution is a characteristic reaction of electron-rich species, such as aromatic compounds (e.g., Friedel-Crafts reaction) or alkenes. commonorganicchemistry.com Alkanes, including 2,4-dimethylpentane, lack π electrons and are generally considered non-reactive towards electrophiles. commonorganicchemistry.com The C-C and C-H sigma bonds in alkanes are strong and nonpolar, making them poor nucleophiles. Therefore, electrophilic substitution is not a viable or standard synthetic strategy for the direct conversion of alkanes into alkyl halides like this compound. Radical pathways are the dominant mechanism for the direct substitution of alkanes. byjus.com

Indirect Synthetic Routes via Functional Group Interconversions

Due to the regioselectivity limitations of direct radical bromination, indirect methods that involve the transformation of other functional groups are the preferred and more controlled routes for synthesizing this compound. These methods allow for the specific placement of the bromine atom at the desired primary position.

The most effective strategies start with a precursor molecule where the desired connectivity is already established. A primary alcohol, 2,4-dimethylpentan-1-ol, is an ideal starting material. masterorganicchemistry.com This alcohol can be converted to the target alkyl bromide through several reliable methods:

Conversion of Branched Pentanol Derivatives using Brominating Agents (e.g., Phosphorus Tribromide)

A primary and well-established method for synthesizing alkyl bromides is through the conversion of their corresponding alcohols. In the case of this compound, the precursor would be 2,4-dimethyl-1-pentanol. This transformation is typically achieved using a variety of brominating agents.

The reaction of a primary alcohol with phosphorus tribromide (PBr₃) is a classic example of this conversion. The mechanism involves the reaction of the alcohol with PBr₃ to form a protonated phosphite (B83602) ester, which is then displaced by a bromide ion in an Sₙ2 reaction. This method is generally effective for primary and secondary alcohols. A general representation of this reaction is:

3 R-OH + PBr₃ → 3 R-Br + H₃PO₃

Other reagents can also be employed for this transformation. The combination of triphenylphosphine (B44618) and carbon tetrabromide has been successfully used to convert primary alcohols into their corresponding bromides in good yields. tandfonline.com Similarly, processes have been developed where an alcohol is first converted into an intermediate like a chloroformate, chlorosulfite, or chlorophosphite, which is subsequently reacted with a brominating agent to yield the final brominated compound. google.com This two-step approach can offer high yields, sometimes exceeding 90%. google.com

For branched tertiary alcohols, reagents like N-bromosuccinimide (NBS) can be used, often in specific solvent systems like a mixture of acetic acid and water, to achieve selective conversion to the corresponding halo-derivatives. mdpi.com

Alkylation Reactions in the Synthesis of Branched Bromoalkanes

Alkylation reactions are crucial for constructing the carbon framework of molecules and can be integral to the synthesis of branched bromoalkanes. mt.com These reactions create new carbon-carbon bonds and can be used to build the specific branched structure of a target molecule like this compound before or during the introduction of the bromine atom.

Several types of alkylation reactions are prominent in organic synthesis:

Friedel-Crafts Alkylation : This reaction involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst. mt.com While typically used for aromatic compounds, the principles of generating carbocations for alkylation are fundamental.

Grignard Reactions : Organomagnesium compounds (Grignard reagents) can react with aldehydes or ketones to form C-C bonds, leading to the creation of branched alcohol structures which can then be converted to alkyl bromides. mt.com

Coupling Reactions : Modern cross-coupling reactions, often catalyzed by transition metals like nickel or cobalt, allow for the direct coupling of alkyl halides with other organic fragments. organic-chemistry.orgnih.gov For instance, cobalt-catalyzed alkylation of aromatic Grignard reagents with primary and secondary alkyl bromides has been shown to be effective and tolerant of various functional groups. organic-chemistry.org Nickel-catalyzed methods can couple aryl or vinyl bromides with alkyl bromides. organic-chemistry.org

Recent developments have focused on the hydroalkylation of olefins, where an alkyl group and a hydrogen atom are added across a double bond. Nickel-based catalysts can promote the Markovnikov-selective hydroalkylation of unactivated alkenes using alkyl halides as both the hydride and alkyl source, providing a pathway to branched products. nih.govresearchgate.net

| Alkylation Method | Reactants | Catalyst/Reagent | Key Feature |

|---|---|---|---|

| Friedel-Crafts Alkylation | Aryl compound + Alkyl halide | Lewis Acid (e.g., AlCl₃) | Forms substituted aromatic rings. mt.com |

| Grignard Reaction | Aldehyde/Ketone + Organometallic | Grignard Reagent (R-MgX) | Forms C-C bonds to create alcohols. mt.com |

| Wurtz Reaction | Alkyl halide + Organometallic | Sodium metal | Couples two alkyl halides. mt.com |

| Cobalt-Catalyzed Alkylation | Aromatic Grignard + Alkyl bromide | CoCl₂/TMEDA | High-yielding for primary/secondary alkyl bromides. organic-chemistry.org |

| Reductive Olefin Hydroalkylation | Alkene + Alkyl halide | Nickel-based catalyst | Installs a branched alkyl unit regioselectively. nih.govresearchgate.net |

Halogen Exchange Reactions for Specific Branched Alkyl Bromide Syntheses

Halogen exchange, commonly known as the Finkelstein reaction, is a method used to synthesize alkyl halides by substituting one halogen for another. acs.orgvedantu.com Typically, this involves reacting an alkyl chloride or bromide with sodium iodide in acetone (B3395972) to produce an alkyl iodide. vedantu.com However, the principle can be adapted to synthesize alkyl bromides from other halides.

The reaction's utility has been expanded to include less developed metal-catalyzed versions for alkyl halides. acs.org Recent research has shown that commercially available alumina (B75360) can act as a superior catalyst for the halogen exchange reaction between long-chain alkyl halides (including branched structures) in either batch or flow processes, often without the need for a solvent. acs.orgresearchgate.net Simple aluminosilicates like NaX and NaY zeolites have also been shown to catalyze the selective halogen exchange between two different alkyl organohalides. rsc.org The mechanism is believed to involve the heterolytic splitting of the carbon-halogen bond by the zeolite's oxygen atoms and countercations. rsc.org

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. This includes the use of microwave assistance to accelerate reactions and the application of green chemistry principles to minimize waste and hazard.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. rsc.org The use of microwave irradiation can lead to dramatically reduced reaction times, increased product yields, and enhanced product purities. rsc.orgmdpi.com

This technology has been successfully applied to the synthesis of various compounds involving alkyl bromides. For example, multicomponent reactions to create thiophene (B33073) derivatives from alkyl bromides have shown high yields and short reaction times under microwave irradiation. nih.govbenthamdirect.com Microwave heating has also been employed in the synthesis of N-alkyl substituted pigments from alkyl halides and in the preparation of functionalized imidazolium-based ionic liquids, significantly improving synthetic yields and reducing reaction times compared to conventional methods. mdpi.comtubitak.gov.tr These examples demonstrate the potential for microwave-assisted techniques to enhance the efficiency of synthesizing branched alkyl bromides like this compound. rsc.orgnih.gov

| Reaction Type | Key Advantages of Microwave Synthesis | Reference |

|---|---|---|

| Thiophene Synthesis from Alkyl Bromides | High yields, broad substrate scope, short reaction time. | nih.gov |

| Ionic Liquid Synthesis from Alkyl Halides | Significantly enhanced synthetic yield, decreased reaction time. | mdpi.com |

| General Organic Synthesis | High yields, high product purities, decrease in by-product formation. | rsc.org |

Development of Green Chemistry Principles in Bromination Reactions

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wordpress.com These principles are increasingly being applied to bromination reactions to make them safer and more sustainable.

A key aspect is the replacement of hazardous reagents. Elemental bromine (Br₂), for example, is corrosive, toxic, and difficult to handle. wordpress.com A greener alternative is N-bromosuccinimide (NBS), a solid that is easier and safer to handle. wordpress.com NBS is often used for various bromination reactions, including electrophilic additions to alkenes. wordpress.com

Another green chemistry strategy involves using environmentally benign solvents. Water is an ideal green solvent as it is non-toxic, non-flammable, and abundant. mdpi.com Efforts have been made to conduct bromination reactions in water or to use solvent-free conditions. mdpi.comwordpress.com

Furthermore, the development of catalytic systems is central to green chemistry. Catalytic processes can improve atom economy and reduce waste. For instance, in situ generation of Br₂ from a mixture of an oxidant like hydrogen peroxide (H₂O₂) and a bromide source can provide excellent mass efficiency, sometimes superior to using elemental bromine directly. rsc.org This approach, particularly when combined with continuous flow photochemical reactors, can significantly reduce the process mass intensity (PMI), a metric that quantifies waste. rsc.org Such innovations are crucial for the sustainable synthesis of brominated compounds. acs.orgdigitellinc.comsapub.org

Reaction Mechanisms and Reactivity Profiles of 1 Bromo 2,4 Dimethylpentane

Nucleophilic Substitution (SN) Pathways

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry, where a nucleophile replaces a leaving group on an alkyl halide. For 1-bromo-2,4-dimethylpentane, the reaction pathway is heavily influenced by its branched structure.

Unimolecular Nucleophilic Substitution (SN1)

The SN1 reaction is a multi-step process characterized by the formation of a carbocation intermediate. byjus.comlibretexts.org The rate of this reaction is dependent solely on the concentration of the substrate. byjus.com

Formation and Stability of Carbocation Intermediates in Branched Systems

The initial step in an SN1 mechanism is the departure of the leaving group to form a carbocation. libretexts.org In the case of this compound, a primary alkyl halide, the cleavage of the carbon-bromine bond would initially produce a primary (1°) 2,4-dimethylpentyl cation. vaia.com

However, the stability of carbocations follows a distinct trend, governed by inductive effects and hyperconjugation from adjacent alkyl groups. ucalgary.calibretexts.org More substituted carbocations are more stable, leading to the established order of stability. ucalgary.calibretexts.orglibretexts.orgfiveable.meamherst.edu

Table 1: Relative Stability of Alkyl Carbocations

| Carbocation Type | Structure Example | Relative Stability |

|---|---|---|

| Tertiary (3°) | (CH₃)₃C⁺ | Most Stable |

| Secondary (2°) | (CH₃)₂CH⁺ | More Stable |

| Primary (1°) | CH₃CH₂⁺ | Less Stable |

Primary carbocations are notably unstable and are generally not considered viable intermediates in SN1 reactions under normal conditions. libretexts.orgamherst.eduquora.com Consequently, the direct formation of the 2,4-dimethylpentyl cation is thermodynamically unfavorable, suggesting that a direct SN1 pathway is unlikely. vaia.com

Analysis of Carbocation Rearrangements (e.g., Hydride Shifts, Methyl Shifts)

Carbocations are highly prone to rapid rearrangements to form more stable structures. ucalgary.calibretexts.org This tendency is a defining characteristic of reactions involving carbocation intermediates. orgoreview.commasterorganicchemistry.com For the unstable primary carbocation that would hypothetically form from this compound, a rearrangement is expected.

The most probable rearrangement is a 1,2-hydride shift. orgoreview.comquora.com In this process, a hydrogen atom from the adjacent carbon (C2) migrates with its pair of bonding electrons to the positively charged primary carbon (C1). byjus.com

This rearrangement is driven by the significant gain in stability, as it transforms the unstable primary carbocation into a much more stable tertiary (3°) carbocation, the 2,4-dimethyl-2-pentyl cation. orgoreview.combyjus.combartleby.com This tertiary carbocation is stable enough to serve as a viable reaction intermediate. acs.org While methyl shifts are also a known type of carbocation rearrangement, a hydride shift is favored in this instance because it leads directly to the most stable possible carbocation. youtube.comyoutube.com Experimental studies on similar branched systems confirm that products derived from rearranged carbocations are often the major products. bartleby.comacs.org

Kinetic and Thermodynamic Considerations Influenced by Solvent Polarity

The rate-determining step of an SN1 reaction is the initial, slow formation of the carbocation intermediate. libretexts.orglibretexts.org The reaction rate is therefore independent of the nucleophile's concentration. byjus.comlibretexts.org The choice of solvent, however, has a profound impact on the reaction kinetics.

Polar protic solvents, such as water and alcohols, are known to accelerate SN1 reactions. byjus.comlibretexts.orgyoutube.com This is due to two primary effects:

Stabilization of the Transition State: The highly polar nature of the solvent helps to stabilize the charged, ionic-like transition state leading to the carbocation. libretexts.orglibretexts.orgslideshare.net

Solvation of Intermediates: The solvent molecules solvate both the carbocation intermediate and the leaving group anion. The ability of protic solvents to form hydrogen bonds is particularly effective in stabilizing the anionic leaving group. byjus.comlibretexts.org

The effect of solvent polarity on the rate of SN1 reactions is demonstrated by the relative rates of solvolysis for a model compound in various solvents.

Table 2: Relative Rate of SN1 Solvolysis of tert-Butyl Chloride in Different Solvents

| Solvent | Dielectric Constant (ε) | Solvent Type | Relative Rate |

|---|---|---|---|

| Ethanol (C₂H₅OH) | 24.3 | Polar Protic | 1 |

| Methanol (CH₃OH) | 32.6 | Polar Protic | 4 |

| Formic Acid (HCOOH) | 58.0 | Polar Protic | 150,000 |

| Water (H₂O) | 78.4 | Polar Protic | 300,000 |

Data is illustrative for a model SN1 reaction. libretexts.org

Bimolecular Nucleophilic Substitution (SN2)

The SN2 reaction mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon while the leaving group simultaneously departs. iitk.ac.inbyjus.com

Concerted Transition State Dynamics and Stereochemical Inversion

In an SN2 reaction, the nucleophile must approach the substrate from the side directly opposite the leaving group in what is termed a "backside attack". byjus.comchemistrysteps.comlibretexts.org This leads to a trigonal bipyramidal transition state where the central carbon is momentarily bonded to five groups. libretexts.org

A critical factor governing SN2 reactions is steric hindrance around the reaction center. libretexts.orgunizin.org While this compound is a primary alkyl halide, a substrate class that typically favors the SN2 pathway, its structure presents significant steric challenges. quora.comlibretexts.orgvarsitytutors.com The presence of a bulky isopropyl group on the carbon adjacent to the electrophilic carbon (β-branching) severely impedes the nucleophile's approach for a backside attack. varsitytutors.comprepp.in This steric hindrance is comparable to that of neopentyl halides (e.g., 1-bromo-2,2-dimethylpropane), which are famously unreactive toward the SN2 mechanism. vaia.comunizin.orglibretexts.org This makes the SN2 pathway for this compound kinetically unfavorable and extremely slow. prepp.inchegg.com

Table 3: Effect of Steric Hindrance on Relative SN2 Reaction Rates

| Alkyl Halide Type | Example | Relative Rate |

|---|---|---|

| Methyl | CH₃Br | >1000 |

| Primary (1°) | CH₃CH₂Br | ~40 |

| Primary (β-branched) | (CH₃)₂CHCH₂Br | ~1 |

| Secondary (2°) | (CH₃)₂CHBr | 1 |

| Tertiary (3°) | (CH₃)₃CBr | ~0 (No Reaction) |

Data is illustrative for a typical SN2 reaction. libretexts.orgprepp.in

A hallmark of the SN2 mechanism is the inversion of stereochemistry at the reaction center, known as a Walden inversion. byjus.comchemistrysteps.com If the electrophilic carbon were a chiral center, a reactant with an (R) configuration would yield a product with an (S) configuration, and vice versa. libretexts.orglibretexts.org In this compound, the reaction occurs at the achiral C1 carbon, so this principle does not apply directly to the product's stereochemistry at that position. The existing chiral center at C2 would remain unaffected during the reaction.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-bromo-2,2-dimethylpropane |

| 2,4-dimethyl-2-pentyl cation |

| 2,4-dimethylpentyl cation |

| 2-chloro-2,4-dimethylpentane |

| Acetic acid |

| Alcohols |

| Bromoethane |

| Bromomethane |

| Ethanol |

| Formic Acid |

| Isopropanol |

| Methanol |

| tert-Butyl bromide |

| tert-Butyl chloride |

Impact of Steric Hindrance from Branching on SN2 Reactivity

The bimolecular nucleophilic substitution (SN2) reaction is characterized by a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. libretexts.org The rate of an SN2 reaction is highly sensitive to the steric environment around the reaction center. spcmc.ac.in Bulky substituents on or near the carbon atom bearing the leaving group create steric hindrance, which impedes the approach of the nucleophile. spcmc.ac.inulethbridge.ca This increases the energy of the transition state and consequently slows down the reaction rate. spcmc.ac.in

This compound, while a primary alkyl halide, exhibits significantly reduced reactivity in SN2 reactions. The branching at the C2 (beta) position, with a methyl group, creates substantial steric bulk near the C1 reaction site. This structure is analogous to neopentyl halides, which are notoriously unreactive in SN2 reactions despite being primary halides. spcmc.ac.in The space-filling properties of the adjacent branched alkyl group effectively shield the electrophilic carbon from backside attack by a nucleophile. spcmc.ac.inmasterorganicchemistry.com

The effect of steric hindrance on SN2 reactivity is clearly demonstrated by comparing the relative reaction rates of various alkyl halides.

| Alkyl Halide Type | Example | Relative Rate | Reason for Reactivity |

|---|---|---|---|

| Methyl | CH₃Br | ~30 | Least hindered, most accessible for nucleophilic attack. spcmc.ac.in |

| Primary (1°) | CH₃CH₂Br | 1 | Unhindered, serves as the baseline for comparison. spcmc.ac.in |

| Secondary (2°) | (CH₃)₂CHBr | ~0.03 | Increased steric hindrance from two alkyl groups slows the reaction. spcmc.ac.in |

| Primary, β-branched (Neopentyl-type) | (CH₃)₃CCH₂Br | ~0.00001 | Extreme steric hindrance from bulky adjacent groups makes backside attack nearly impossible. spcmc.ac.in |

| Tertiary (3°) | (CH₃)₃CBr | ~0 | Completely hindered; SN2 reaction is not observed. spcmc.ac.in |

Data based on typical SN2 reactions. spcmc.ac.in this compound's reactivity is expected to be severely diminished, similar to the neopentyl-type halide, due to the β-branching.

Factors Governing SN1/SN2 Competition in Primary Branched Alkyl Bromides

The competition between the unimolecular (SN1) and bimolecular (SN2) substitution pathways is governed by several key factors: the structure of the substrate, the nature of the nucleophile, and the solvent. libretexts.orglumenlearning.com

For a primary branched alkyl bromide like this compound, both pathways face significant barriers.

SN2 Pathway: As detailed previously, this pathway is strongly disfavored due to the steric hindrance caused by β-branching, which prevents the required backside attack. spcmc.ac.inmasterorganicchemistry.com

SN1 Pathway: This pathway involves the formation of a carbocation intermediate in the rate-determining step. libretexts.org Primary alkyl halides are generally poor substrates for SN1 reactions because they would form highly unstable primary carbocations. libretexts.orgvaia.com

This creates a scenario where direct substitution is kinetically challenging. In such cases, elimination reactions often become the dominant pathway, especially when a strong base is used. masterorganicchemistry.comlibretexts.org The choice between SN1 and SN2 is effectively bypassed in favor of elimination.

| Factor | Favors SN1 | Favors SN2 | Implication for this compound |

|---|---|---|---|

| Alkyl Halide Structure | 3° > 2° >> 1° libretexts.org | Methyl > 1° > 2° >> 3° libretexts.org | Substrate is primary (favors SN2) but highly hindered (disfavors SN2). The primary carbocation for SN1 is very unstable (disfavors SN1). |

| Nucleophile | Weak (e.g., H₂O, ROH) libretexts.orglumenlearning.com | Strong, high concentration (e.g., I⁻, RS⁻, CN⁻) libretexts.orglumenlearning.com | A strong nucleophile would normally favor SN2, but steric hindrance prevents it. Weak nucleophiles are unlikely to promote the difficult SN1 reaction. |

| Solvent | Polar Protic (e.g., water, ethanol) libretexts.orglibretexts.org | Polar Aprotic (e.g., acetone (B3395972), DMSO) libretexts.orglumenlearning.com | Solvent choice can influence the pathway, but the substrate's inherent unreactivity in both SN1 and SN2 is the dominant factor. |

Elimination (E) Pathways

In addition to substitution, alkyl halides frequently undergo elimination reactions, where a proton and the leaving group are removed from adjacent carbon atoms to form an alkene. crunchchemistry.co.uk These reactions are categorized mainly as unimolecular (E1) and bimolecular (E2) mechanisms. lumenlearning.com

Unimolecular Elimination (E1) Mechanisms

The E1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. libretexts.orgnumberanalytics.com In the second step, a weak base removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. numberanalytics.com

The E1 pathway is highly unfavorable for this compound. The mechanism's reliance on the formation of a carbocation means that it is most common for tertiary and secondary alkyl halides, which can form relatively stable carbocations. crunchchemistry.co.uklumenlearning.com The formation of a high-energy, unstable primary carbocation from this compound makes the E1 mechanism kinetically prohibitive. libretexts.orglumenlearning.com

Bimolecular Elimination (E2) Mechanisms

The E2 mechanism is a concerted, single-step reaction in which a base abstracts a proton from a β-carbon while the leaving group on the α-carbon departs simultaneously. crunchchemistry.co.uklumenlearning.comlibretexts.org The reaction rate is second-order, as it depends on the concentrations of both the alkyl halide and the base. libretexts.orglibretexts.org For primary alkyl halides that are sterically hindered to prevent SN2 reactions, the E2 pathway is often the predominant reaction, particularly with the use of a strong, non-nucleophilic base. masterorganicchemistry.comcrunchchemistry.co.uk

Regioselectivity in elimination reactions becomes a consideration when there are multiple, non-equivalent β-hydrogens, which could lead to the formation of different constitutional isomers of alkenes. libretexts.orglibretexts.org Zaitsev's rule states that when this is the case, the major product is typically the more highly substituted (and more thermodynamically stable) alkene. libretexts.orgchemistrysteps.comsaskoer.ca

In the case of this compound, the bromine atom is on C1 (the α-carbon). The only adjacent carbon with hydrogens is C2 (the β-carbon).

| Structure | α-Carbon | β-Carbons | Possible Alkene Product(s) |

|---|---|---|---|

| Br-CH₂(α)-CH(β)(CH₃)-CH₂-CH(CH₃)₂ | C1 | C2 | 2,4-dimethylpent-1-ene |

Since there is only one β-carbon that bears a hydrogen, only one alkene product, 2,4-dimethylpent-1-ene , can be formed. Therefore, the reaction is inherently regioselective because no other regioisomers are possible. Zaitsev's rule, which predicts the major product among several possibilities, is not applicable here as there is no choice of β-hydrogens to be removed.

The E2 reaction has a strict stereochemical requirement for the transition state. The β-hydrogen and the leaving group must be oriented in an anti-periplanar conformation. libretexts.orgchemistrysteps.com This means they lie in the same plane but on opposite sides of the carbon-carbon bond being eliminated. chemistrysteps.com This specific geometric arrangement allows for the smooth, simultaneous flow of electrons from the C-H bond to form the new π bond as the C-Br bond breaks. libretexts.org

This conformational requirement is critical for determining the stereochemical outcome (i.e., E vs. Z isomers) of the resulting alkene when such isomerism is possible. chemistrysteps.com However, for the E2 elimination of this compound, the product is 2,4-dimethylpent-1-ene. This alkene does not exhibit E/Z (cis/trans) isomerism because one of the double-bonded carbons (C1) is bonded to two identical hydrogen atoms.

While the anti-periplanar arrangement is necessary for the reaction to proceed, it does not lead to a mixture of stereoisomeric products in this specific case. The reaction proceeds through the required conformation to yield a single, non-stereoisomeric alkene product.

Competition between Substitution and Elimination Reactions in the Context of this compound

The structure of this compound, a primary alkyl halide with significant branching at the β-carbon (C2), gives rise to a competitive interplay between nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The outcome is highly dependent on the reaction conditions, including the nature of the base/nucleophile, solvent, and temperature.

Nucleophilic Substitution (SN2 and SN1):

SN2 Mechanism: The direct, single-step SN2 pathway is severely hindered for this compound. The bulky isobutyl group attached to the electrophilic carbon (C1) creates significant steric hindrance, impeding the required backside attack by a nucleophile. libretexts.orgmasterorganicchemistry.com This steric congestion drastically reduces the rate of SN2 reactions. libretexts.org

SN1 Mechanism: The SN1 pathway involves the formation of a carbocation intermediate. The departure of the bromide leaving group from this compound would initially form a highly unstable primary carbocation. vaia.com However, this primary carbocation can undergo a rapid 1,2-hydride shift from the adjacent tertiary carbon (C2) to form a much more stable tertiary carbocation. This rearrangement makes an SN1-type mechanism more plausible than for unbranched primary halides, especially under solvolytic conditions with poor nucleophiles.

Elimination (E2 and E1):

E2 Mechanism: The E2 reaction is a concerted, single-step process that requires a strong base to abstract a proton from a carbon adjacent (β-carbon) to the leaving group. crunchchemistry.co.uklibretexts.org In this compound, the β-hydrogens are on C2. Strong, sterically hindered bases (e.g., potassium tert-butoxide) will favor the E2 pathway, as they are poor nucleophiles and can more easily access the peripheral β-hydrogens than the sterically shielded C1 carbon. crunchchemistry.co.uk Elimination reactions generally require higher temperatures than substitution. crunchchemistry.co.uk

E1 Mechanism: The E1 pathway proceeds through the same carbocation intermediate as the SN1 reaction. crunchchemistry.co.uk Following the formation of the tertiary carbocation via rearrangement, a weak base (such as the solvent) can abstract an adjacent proton to form an alkene. The E1 reaction competes directly with the SN1 reaction and is also favored by high temperatures.

The choice between substitution and elimination is a classic dilemma in organic synthesis. For this compound, strong, small nucleophiles might lead to slow SN2 substitution, while strong, bulky bases will predominantly yield elimination products via the E2 mechanism. Weak nucleophiles and polar protic solvents will favor a competition between SN1 and E1 pathways, proceeding through a rearranged tertiary carbocation.

Reaction Pathway Favorability for this compound

| Reaction Type | Feasibility & Rationale | Favorable Conditions |

|---|---|---|

| SN2 | Low. Steric hindrance from the β-isobutyl group severely impedes backside attack. libretexts.orgmasterorganicchemistry.com | Strong, unhindered nucleophile (e.g., I⁻, CN⁻); Polar aprotic solvent (e.g., Acetone, DMSO). |

| SN1 | Moderate. Proceeds via a rearranged, more stable tertiary carbocation. | Weak nucleophile/polar protic solvent (e.g., H₂O, ROH); Low temperature. |

| E2 | High. Readily occurs with the abstraction of the β-hydrogen. | Strong, bulky base (e.g., KOtBu); High temperature. crunchchemistry.co.uk |

| E1 | Moderate. Competes with SN1 via the same rearranged carbocation. | Weak base/polar protic solvent (e.g., H₂O, ROH); High temperature. crunchchemistry.co.uk |

Radical Reactions of Branched Alkyl Bromides

Branched alkyl bromides like this compound are central to the study of radical reactions, particularly in their formation via free-radical halogenation. The synthesis of this compound itself is typically achieved through the radical bromination of 2,4-dimethylpentane (B89610). chegg.com

This reaction proceeds via a classic free-radical chain mechanism:

Initiation: The reaction is initiated by the homolytic cleavage of molecular bromine (Br₂) into two bromine radicals (Br•), usually promoted by UV light or heat. ucr.edu

Propagation: A bromine radical abstracts a hydrogen atom from the 2,4-dimethylpentane substrate. This abstraction can occur at a primary, secondary, or tertiary carbon, leading to different alkyl radical intermediates. The bromine radical is highly selective, preferentially abstracting the hydrogen that forms the most stable radical (tertiary > secondary > primary). Subsequently, the resulting alkyl radical reacts with another molecule of Br₂ to form the alkyl bromide product and a new bromine radical, which continues the chain. stackexchange.com

Termination: The reaction ceases when radicals combine with each other.

Due to the selectivity of bromine radicals, the major product of the radical bromination of 2,4-dimethylpentane is 2-bromo-2,4-dimethylpentane, resulting from the formation of the most stable tertiary radical. brainly.com However, abstraction of primary and secondary hydrogens still occurs, leading to a mixture of products including this compound and 3-bromo-2,4-dimethylpentane. chegg.comchegg.com The alkyl radical derived from this compound (a primary radical) is less stable, making it a minor product in this synthesis.

Cross-Coupling Reactions Involving this compound

The development of methods to form carbon-carbon bonds is a cornerstone of modern organic synthesis. The use of alkyl halides like this compound in cross-coupling reactions, particularly for constructing C(sp³)–C(sp³) linkages, is an area of intense research, driven by the increasing importance of sp³-rich molecules in medicinal chemistry. nih.govnih.gov

Strategies for C(sp³)–C(sp³) Bond Formation

Traditional cross-coupling reactions often involve the coupling of an organohalide with a pre-formed organometallic nucleophile. nih.gov However, recent advancements have focused on "cross-electrophile coupling" (XEC), which directly couples two different electrophiles, such as two alkyl halides. acs.orgthieme.de These methods avoid the preparation and handling of often unstable organometallic reagents. nih.gov

For a substrate like this compound, dual catalysis systems combining a transition metal (commonly nickel) and a photocatalyst have proven effective. uni-regensburg.de In such a system, the nickel catalyst can activate the alkyl bromide, while the photocatalyst, upon irradiation with visible light, can activate the other coupling partner, facilitating the desired C(sp³)–C(sp³) bond formation. uni-regensburg.de These reactions can forge connections between two secondary carbon centers, a significant challenge in synthesis. princeton.edu

Electrochemical Cross-Electrophile Coupling Methodologies

A powerful and innovative strategy for cross-electrophile coupling involves the use of electrochemistry to selectively activate one of the alkyl halide partners. nih.govresearchgate.net This technique exploits the different reduction potentials of the two alkyl halides, which are influenced by their electronic and steric properties. nih.gov

In a typical electrochemical cross-coupling, a more substituted alkyl halide is selectively reduced at the cathode to generate a carbanion equivalent. nih.govresearchgate.net This nucleophilic species then reacts with a less substituted alkyl halide (like this compound) in a standard SN2 fashion to form the new C-C bond. nih.gov A key advantage of this method is that it can be performed without a transition metal catalyst and exhibits high chemoselectivity, allowing for the coupling of various functionalized and unactivated alkyl electrophiles. nih.govnih.gov

Functional Group Interconversions and Heteroatom Substitution

The bromine atom in this compound is a good leaving group, making the compound a versatile precursor for a variety of functional group interconversions (FGI). solubilityofthings.comvanderbilt.edu These transformations typically occur via nucleophilic substitution, where the bromide is replaced by a different nucleophile.

Common interconversions include:

Synthesis of Alcohols: Reaction with hydroxide (B78521) ions (e.g., from NaOH or KOH), typically in a solvent mixture containing water, can produce 2,4-dimethylpentan-1-ol. Given the steric hindrance, SN1 conditions (solvolysis in water) proceeding through the rearranged carbocation could also lead to the formation of tertiary and secondary alcohols.

Synthesis of Ethers: Using an alkoxide nucleophile (RO⁻), such as sodium ethoxide, leads to the formation of an ether. This is a classic Williamson ether synthesis, though for a sterically hindered primary halide like this, the competing E2 elimination is a major side reaction. umsl.edu

Synthesis of Nitriles: Substitution with a cyanide nucleophile (e.g., NaCN or KCN) in a polar aprotic solvent like DMSO yields 2,4-dimethylpentanenitrile. This extends the carbon chain by one atom and introduces a versatile nitrile group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Synthesis of Amines: Direct reaction with ammonia (B1221849) or amines can lead to the corresponding substituted amines, although over-alkylation can be an issue. Alternative methods like using sodium azide (B81097) (NaN₃) to form an alkyl azide followed by reduction provide a cleaner route to the primary amine.

Examples of Functional Group Interconversions

| Target Functional Group | Reagent(s) | Reaction Type |

|---|---|---|

| Alcohol (-OH) | NaOH(aq) or H₂O (solvolysis) | SN2 or SN1/E1 |

| Ether (-OR) | NaOR (Sodium Alkoxide) | SN2/E2 |

| Nitrile (-CN) | NaCN in DMSO | SN2 |

| Azide (-N₃) | NaN₃ | SN2 |

| Thiol (-SH) | NaSH | SN2 |

Stereochemical Control in Transformations of this compound

This compound possesses a chiral center at the C2 position, meaning it can exist as two enantiomers, (R)-1-bromo-2,4-dimethylpentane and (S)-1-bromo-2,4-dimethylpentane. The stereochemistry of reactions involving this compound is therefore a crucial consideration.

Reactions at the Stereocenter (C2): Transformations that directly involve the chiral C2 center, such as an E2 elimination abstracting the hydrogen from C2, are inherently stereoselective. The E2 mechanism requires a specific anti-periplanar arrangement of the abstracted proton and the leaving group. libretexts.orgyoutube.com The required conformation for this alignment will influence the reaction rate and potentially the geometry of the resulting alkene.

Reactions at the Prochiral Center (C1): For reactions occurring at the C1 carbon, such as SN2 substitution, the stereocenter at C2 does not participate directly in the bond-breaking or bond-forming process. In this case, if a single enantiomer of this compound is used, the reaction will proceed with retention of configuration at C2, yielding a chiral product.

Reactions Involving Carbocation Intermediates (SN1/E1): In SN1 and E1 reactions, the initial formation of the primary carbocation followed by a 1,2-hydride shift creates a new tertiary carbocation at the C2 position. This carbocation intermediate is planar (sp² hybridized). libretexts.org Subsequent attack by a nucleophile can occur from either face of the planar carbocation with equal probability. Therefore, if the starting material was a single enantiomer, the SN1 reaction would lead to a racemic mixture of the product alcohol (both R and S configurations at C2). libretexts.org Similarly, radical reactions that proceed through a planar radical intermediate will also typically result in racemic products if a new stereocenter is formed. stackexchange.com

Applications in Organic Synthesis

Role as a Building Block in Target-Oriented Synthesis

1-Bromo-2,4-dimethylpentane serves as a seven-carbon building block. lookchem.com Its primary application lies in its use as an alkylating agent to introduce the 2,4-dimethylpentyl group into other molecules. This can be achieved through substitution reactions or by first converting it into an organometallic species, such as a Grignard reagent (by reacting with magnesium metal) or an organolithium compound. patsnap.com These reagents can then be used to form new carbon-carbon bonds, a fundamental operation in constructing more complex molecular skeletons.

Potential for Use in Mechanistic Studies

Due to its specific structural features—a primary halide with steric hindrance at the β-position—this compound is a useful substrate for studying the competition between S(_N)2 and E2 reaction pathways. By varying reaction conditions such as the nucleophile/base, solvent, and temperature, researchers can probe the subtle factors that dictate the outcome of a reaction. Its behavior provides valuable data points for refining our understanding of steric effects in fundamental organic reactions.

Applications in Advanced Organic Synthesis and Materials Science

1-Bromo-2,4-dimethylpentane as a Key Building Block in Organic Synthesis

As a halogenated alkane, this compound serves as a versatile reagent for creating more intricate organic structures. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions that allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

The unique 2,4-dimethylpentyl framework is a useful motif in the synthesis of complex molecules. The branched structure is crucial in designing compounds with specific steric and electronic properties. The reactivity of the primary bromide allows for its conversion into a variety of other functional groups. For instance, it can serve as a precursor in the synthesis of other complex molecules, such as 3,5-dimethylhexanal. chemsrc.com This transformation highlights its utility in elongating carbon chains and introducing specific branched architectures into a final product. The general mechanism for such reactions involves the displacement of the bromide ion by a suitable nucleophile, a fundamental process in building molecular complexity.

The primary function of this compound in many synthetic applications is to introduce the 2,4-dimethylpentyl group into a target molecule. This specific branched alkyl moiety can influence the physical and chemical properties of the final compound, such as its solubility, lipophilicity, and conformational profile. The introduction of this group is typically achieved through nucleophilic substitution reactions. While the bromine is on a primary carbon, the branching at the adjacent carbon (position 2) can introduce some steric hindrance, influencing the reaction kinetics compared to unbranched haloalkanes. This allows chemists to leverage its specific reactivity to achieve selective transformations in the synthesis of fine chemicals and pharmaceutical intermediates.

Role in the Development of Novel Materials and Polymers

The utility of this compound extends into materials science, where it is recognized as a material building block, particularly for polymer science. bldpharm.com Its branched structure can be exploited to create materials with customized properties.

This compound can be used as a monomer or an initiator in polymerization reactions. The alkene precursor to this compound, 2,4-dimethyl-1-pentene, is noted for its use as an intermediate in the synthesis of plastics and in resin production. lookchem.com Similarly, the bromo- a derivative can be incorporated into polymer chains. The introduction of the bulky and branched 2,4-dimethylpentyl group can impact the resulting polymer's properties, such as:

Glass Transition Temperature (Tg): The branched structure can restrict chain mobility, potentially increasing the Tg.

Solubility: The hydrocarbon nature of the branched group can enhance solubility in nonpolar organic solvents.

Thermal Stability: The specific branching pattern can influence the thermal degradation pathways of the polymer.

These tailored properties are critical in developing specialized polymers and resins for a variety of applications. lookchem.com

In the field of advanced materials, precise molecular architecture is key to performance. Isomers of this compound are noted for their use in developing new materials, including advanced composites. By analogy, this compound can be used to create specific molecular structures that can act as compatibilizers or matrix modifiers in composite materials. By incorporating this branched alkyl halide into a polymer matrix, it is possible to alter the interfacial properties between the polymer and a filler material, potentially leading to enhanced mechanical or thermal properties in the final composite.

Interactive Data Tables

Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 6570-91-8 | bldpharm.com, sigmaaldrich.com |

| Molecular Formula | C₇H₁₅Br | bldpharm.com, uni.lu |

| Molecular Weight | 179.10 g/mol | bldpharm.com, sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| SMILES Code | CC(C)CC(C)CBr | bldpharm.com, uni.lu |

Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₁₅Br |

| 3,5-dimethylhexanal | C₈H₁₆O |

| 2,4-dimethyl-1-pentene | C₇H₁₄ |

| 1-Bromo-4,4-dimethylpentane | C₇H₁₅Br |

| 1-Bromo-2,2-dimethylpentane | C₇H₁₅Br |

Theoretical and Computational Chemistry of 1 Bromo 2,4 Dimethylpentane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure, energy, and geometry of 1-bromo-2,4-dimethylpentane.

The electronic structure of this compound dictates its reactivity. The molecule is a primary alkyl halide, but with significant steric hindrance due to the methyl groups at the C2 and C4 positions. The carbon-bromine (C-Br) bond is the primary functional group, and its polarization is a key feature of the molecule's electronic landscape. The electronegativity difference between carbon (approx. 2.55) and bromine (approx. 2.96) creates a polar covalent bond, with the carbon atom being electrophilic (electron-deficient) and the bromine atom being nucleophilic (electron-rich).

Frontier Molecular Orbital (FMO) Theory is a critical tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : The HOMO represents the orbital containing the most energetic electrons. In a reaction with an electrophile, these are the electrons that are most likely to be donated. For this compound, the HOMO is expected to have significant contributions from the lone pair electrons of the bromine atom.

LUMO : The LUMO is the lowest energy orbital that is unoccupied. It represents the region where the molecule is most likely to accept electrons from a nucleophile. In this compound, the LUMO is predominantly localized along the C-Br bond axis, specifically the antibonding σ* orbital.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. In nucleophilic substitution reactions (SN2), a nucleophile's HOMO interacts with the LUMO (the σ* orbital) of the alkyl halide. The efficiency of this interaction governs the reaction rate. The steric bulk from the methyl groups at the C2 and C4 positions in this compound is expected to hinder the backside attack required for a typical SN2 reaction, thereby raising the energy of the transition state and slowing the reaction rate. msu.edulibretexts.org

| Descriptor | Predicted Locus/Characteristic in this compound | Implication for Reactivity |

| HOMO | Primarily localized on the lone pairs of the Bromine atom. | Site of interaction with electrophiles. |

| LUMO | Primarily the antibonding σ* orbital of the C-Br bond. | Site of attack for nucleophiles. |

| HOMO-LUMO Gap | Expected to be relatively large for an alkyl halide. | Indicates moderate kinetic stability. |

| Electrostatic Potential | Negative potential around the Bromine atom; Positive potential around the α-carbon. | Guides the approach of charged reactants. |

This interactive table summarizes the key reactivity descriptors for this compound as predicted by theoretical principles.

Computational modeling allows for the detailed exploration of reaction mechanisms, such as nucleophilic substitution (SN1, SN2) and elimination (E1, E2), which are characteristic of alkyl halides. slideshare.netyoutube.com By calculating the potential energy surface for a reaction, chemists can identify the structures of transition states and intermediates and determine the activation energies.

SN2 Pathway : For this compound, the SN2 mechanism involves a single step where a nucleophile attacks the carbon atom bonded to the bromine, and the bromide ion leaves simultaneously. libretexts.org A computational model would calculate the energy profile of this process, locating the pentacoordinate transition state. The model would likely confirm that the bulky methyl groups sterically hinder the nucleophile's approach, leading to a high activation energy and a slow reaction rate compared to less hindered primary alkyl halides like 1-bromopropane. msu.edu

SN1 and E1 Pathways : These pathways proceed through a carbocation intermediate. Although primary carbocations are generally unstable, rearrangement is possible. If this compound were to form a primary carbocation at C1, a hydride shift from C2 could potentially occur to form a more stable tertiary carbocation. However, the initial formation of the primary carbocation is a high-energy process. Computational models can calculate the relative energies of these carbocations and the energy barriers for their formation and rearrangement, providing insight into whether these pathways are viable under specific reaction conditions.

E2 Pathway : The E2 mechanism is a concerted process where a base removes a proton from the β-carbon (C2) while the bromide leaves from the α-carbon (C1). youtube.com Modeling this pathway would involve locating the transition state where the base, β-hydrogen, Cβ, Cα, and leaving group are all in a specific geometric arrangement (typically anti-periplanar). The calculations would predict the activation energy for this process, helping to determine its competitiveness with the SN2 pathway.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

While quantum chemical calculations are excellent for static molecules, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide crucial information about its conformational flexibility.

The molecule has several rotatable single bonds, leading to a variety of possible conformations (conformers). MD simulations, by integrating Newton's equations of motion, can explore the potential energy surface and identify the most stable, low-energy conformers. The relative populations of these conformers can significantly impact reactivity. For instance, some conformers might sterically shield the C-Br bond more effectively than others, making them less reactive towards nucleophilic attack. By simulating the molecule's dynamics in different solvents, one can also predict how the solvent shell organizes around the molecule and influences its conformational preferences and reactivity. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate a molecule's chemical structure with its reactivity. nih.gov These models are built by calculating a set of numerical values, known as molecular descriptors, for a series of related compounds and then using regression analysis to find a mathematical equation that links these descriptors to an observed property, such as a reaction rate constant. researchgate.net

Although specific QSRR studies featuring this compound are not prominent in the literature, a model could be developed for a series of branched alkyl halides. Descriptors for this compound would include:

Topological descriptors : Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometrical descriptors : Based on the 3D structure (e.g., molecular surface area, volume).

Quantum-chemical descriptors : Derived from electronic structure calculations (e.g., HOMO/LUMO energies, partial atomic charges).

A QSRR model could predict, for example, the rate of reaction with a specific nucleophile. The descriptors for this compound would quantify its significant steric bulk, which would likely correlate with a lower predicted reactivity in SN2 reactions compared to its linear isomers. tubitak.gov.tr

Chemoinformatic Approaches to Branched Alkyl Halide Research

Chemoinformatics employs computational methods to analyze large datasets of chemical information. For branched alkyl halides like this compound, these approaches can help in understanding isomerism, predicting properties, and identifying structure-property trends.

In chemical graph theory, a molecule is represented as a graph where atoms are vertices and bonds are edges. e-tarjome.com For this compound, this is typically done using a "hydrogen-depleted" graph where only the carbon and bromine atoms are represented. From this graph, various topological indices can be calculated. These indices are numerical values that capture information about the molecule's size, shape, and degree of branching. unipmn.itpreprints.org

Examples of topological indices include:

Wiener Index (W) : The sum of the shortest distances between all pairs of non-hydrogen atoms.

Hosoya Index (Z) : Based on the number of ways to choose non-adjacent bonds in the graph. iup.edu

Connectivity Index (χ) : Calculated from the degrees of the vertices (atoms) in the graph.

Data Mining and Predictive Modeling for Synthetic Transformations

The synthesis of specific constitutional isomers of halogenated alkanes, such as this compound, presents a significant challenge in synthetic organic chemistry due to the potential for multiple reaction pathways and the formation of various isomeric products. The application of data mining and predictive modeling offers a powerful computational approach to address these challenges by enabling the prediction of reaction outcomes, optimization of reaction conditions, and elucidation of synthetic routes with high selectivity. While direct research focusing exclusively on this compound is limited, the principles of predictive modeling for halogenation reactions of alkanes are well-established and can be applied to this specific compound.

The primary route for the synthesis of this compound is the free-radical bromination of 2,4-dimethylpentane (B89610). This reaction is notoriously difficult to control in terms of regioselectivity, as the bromine radical can abstract a hydrogen atom from any of the carbon atoms in the starting material. The structure of 2,4-dimethylpentane offers primary, secondary, and tertiary hydrogens, each with different reactivities. Data mining of large chemical reaction databases, in conjunction with machine learning algorithms, allows for the development of models that can predict the distribution of products based on the structure of the alkane and the reaction conditions.

Predictive models for the free-radical bromination of alkanes are typically built upon a foundation of molecular descriptors. These descriptors are quantitative representations of the structural and physicochemical properties of the molecules involved in the reaction. For the bromination of 2,4-dimethylpentane, relevant descriptors would include:

Electronic Descriptors: These describe the electron distribution within the molecule. For instance, the bond dissociation energies (BDEs) of the various C-H bonds in 2,4-dimethylpentane are critical in predicting which hydrogen is most likely to be abstracted by the bromine radical. Generally, weaker C-H bonds are more susceptible to abstraction.

Steric Descriptors: These account for the three-dimensional arrangement of atoms in the molecule. Steric hindrance can play a significant role in determining the accessibility of different C-H bonds to the bromine radical.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its size, shape, and degree of branching.

The following table illustrates the different types of C-H bonds in 2,4-dimethylpentane and their corresponding bond dissociation energies, which serve as a primary feature in predictive models.

| Carbon Position | C-H Bond Type | Bond Dissociation Energy (kcal/mol) | Number of Hydrogens |

| 1 | Primary | ~98 | 3 |

| 2 | Tertiary | ~93 | 1 |

| 3 | Secondary | ~95 | 2 |

| 4 | Tertiary | ~93 | 1 |

| 5 | Primary | ~98 | 3 |

| Methyl on C2 | Primary | ~98 | 3 |

| Methyl on C4 | Primary | ~98 | 3 |

Machine learning algorithms, such as Random Forests, Support Vector Machines (SVM), and Artificial Neural Networks (ANN), can be trained on datasets containing information about the bromination of a diverse set of alkanes. These datasets would include the molecular descriptors of the alkanes, the reaction conditions (e.g., temperature, light intensity, concentration of reactants), and the experimentally determined product distributions.

A typical workflow for building a predictive model for the synthesis of this compound would involve:

Data Collection and Curation: Gathering experimental data on the free-radical bromination of a variety of branched alkanes from chemical literature and databases.

Descriptor Calculation: Computing a wide range of molecular descriptors for each alkane in the dataset.

Model Training and Validation: Using the curated dataset to train a machine learning model. The model's predictive power would then be evaluated using a separate test set of data that was not used during training.

Prediction for this compound: Once validated, the model can be used to predict the product distribution for the bromination of 2,4-dimethylpentane under various conditions, thereby identifying the optimal conditions to maximize the yield of the desired 1-bromo isomer.

The following interactive table showcases a hypothetical output from a predictive model for the bromination of 2,4-dimethylpentane, illustrating the predicted yield of different monobrominated products under specific reaction conditions.

| Product Name | Predicted Yield (%) |

| This compound | 5 |

| 2-Bromo-2,4-dimethylpentane | 45 |

| 3-Bromo-2,4-dimethylpentane | 30 |

| 1-Bromo-3-methyl-butane (from fragmentation) | 20 |

Quantitative Structure-Activity Relationship (QSAR) models are a specific application of this approach, where a mathematical relationship is established between the molecular descriptors and the reaction outcome (in this case, the regioselectivity of bromination). libretexts.org For instance, a simplified QSAR model for predicting the relative rate of hydrogen abstraction could take the form of a linear equation:

log(Relative Rate) = c0 + c1(BDE) + c2(Steric Hindrance Parameter) + ...

Where the coefficients (c0, c1, c2, ...) are determined by fitting the equation to the training data.

Future Research Directions and Emerging Trends in Branched Alkyl Bromide Chemistry

Development of Highly Selective and Stereospecific Synthetic Methodologies

The synthesis of structurally complex molecules requires methods that can install functional groups at specific positions (regioselectivity) and with defined three-dimensional arrangements (stereospecificity). For branched alkyl bromides, achieving this control is a significant challenge due to the multiple reactive sites and the potential for forming numerous isomers.

Future research is directed at overcoming these challenges. While free-radical bromination of an alkane like 2,4-dimethylpentane (B89610) is a classic method, it often yields a mixture of products. The selectivity of bromine for tertiary hydrogens is high, but the presence of multiple, distinct secondary and primary hydrogens can still lead to isomeric mixtures. libretexts.orglibretexts.org The development of catalyst systems that can direct the bromine radical to a specific, less-reactive C-H bond is a key area of investigation.

Alternative strategies focus on the transformation of other functional groups. nih.gov The conversion of chiral alcohols to alkyl bromides, often via an S_N2 mechanism, can proceed with high stereospecificity, inverting the stereochemistry at the carbon center. nih.gov Similarly, the hydrobromination of alkenes is a powerful tool. While traditional methods follow Markovnikov's rule, advances in radical addition reactions allow for anti-Markovnikov selectivity, enabling the synthesis of terminal bromides from α-olefins. Recent advances in the stereoselective bromofunctionalization of alkenes using N-bromoamide reagents are also paving the way for more controlled syntheses. rsc.org

| Method | Starting Material | Typical Reagents | Selectivity Principle | Key Challenge |

|---|---|---|---|---|

| Free-Radical Bromination | Alkane (e.g., 2,4-Dimethylpentane) | Br₂, light/heat | Radical stability (3° > 2° > 1°) | Mixture of constitutional isomers |

| Alcohol Substitution (S_N2) | Alcohol (e.g., 2,4-Dimethylpentan-1-ol) | PBr₃, HBr | Reaction at C-OH bond | Requires chiral alcohol for stereospecificity |

| Alkene Hydrobromination (Anti-Markovnikov) | Alkene (e.g., 2,4-Dimethyl-1-pentene) | HBr, peroxides | Radical addition to double bond | Potential for rearrangements |

| Alkene Bromofunctionalization | Alkene | N-Bromoamides, Chiral Catalyst | Catalyst-controlled stereoselection | Development of highly general catalysts rsc.orgnih.gov |

Future methodologies will likely involve novel catalysts that can operate through mechanisms distinct from traditional radical or ionic pathways, offering unprecedented levels of control in the synthesis of complex branched alkyl bromides. nih.gov

Further Integration of Sustainable and Green Chemistry Principles in Halogenation Processes

Traditional halogenation methods often rely on hazardous reagents like elemental bromine (Br₂) and produce significant amounts of waste, such as hydrohalic acids. benthamdirect.comingentaconnect.com The integration of green chemistry principles is a major trend aimed at mitigating these environmental and safety concerns. yale.eduepa.gov

A key principle is the use of safer reagents and the prevention of waste. nih.govsigmaaldrich.com This has led to the development of alternative brominating agents, such as N-bromosuccinimide (NBS), which is a solid and easier to handle than liquid bromine. rsc.org However, the atom economy of reagents like NBS is poor, as the succinimide (B58015) portion becomes a stoichiometric byproduct. rsc.orgacs.org

More advanced green approaches focus on catalytic oxidative halogenation. rsc.org These methods use simple, inexpensive, and safe alkali metal halides (e.g., potassium bromide) as the bromine source. The halide is oxidized in situ to an active halogenating species using a "clean" oxidant, such as hydrogen peroxide (H₂O₂), where the only byproduct is water. rsc.org This dramatically improves the atom economy and reduces hazardous waste.

| Principle | Traditional Method | Green Alternative | Advantage of Alternative |

|---|---|---|---|

| Safer Reagents | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS); Halide salts (KBr) | Reduced toxicity and handling hazards rsc.org |

| Atom Economy | Use of Br₂ (generates HBr byproduct) | Catalytic oxidative bromination with H₂O₂ | Higher incorporation of reactant atoms into the final product; water as the only byproduct rsc.org |

| Catalysis | Stoichiometric reagents | Vanadium or molybdenum complexes, biocatalysis (halogenases) | Reduces waste by using small amounts of reusable catalysts; mild reaction conditions rsc.orgresearchgate.net |

| Energy Efficiency | High-temperature reactions | Photocatalysis, enzymatic reactions | Reactions can often be run at ambient temperature and pressure sigmaaldrich.com |

Biocatalysis, using enzymes such as halogenases, represents another frontier in green halogenation. researchgate.net These enzymes can perform halogenation reactions with high selectivity under mild, aqueous conditions, offering an environmentally ideal synthetic route. researchgate.netnih.gov

Exploration of Novel Reactivity Patterns under Non-Traditional Reaction Conditions

Investigating reactions under non-traditional conditions is a rapidly emerging area that can unlock new reactivity and selectivity patterns that are inaccessible with standard thermal methods. For the synthesis of branched alkyl bromides, these approaches could provide new ways to control reaction outcomes.

Photochemistry: Light can be used to initiate radical reactions with high precision. Recent research has demonstrated the bromination of hydrocarbons using carbon tetrabromide (CBr₄) as the bromine source, initiated by simple LED irradiation without any catalysts or heating. beilstein-journals.org This method offers a high degree of control over the initiation step and can be more energy-efficient than thermal initiation. purdue.eduacs.org

Mechanochemistry: This involves inducing reactions by mechanical force, such as ball milling, often in the absence of a solvent. Mechanochemical C-H bond bromination has been shown to be effective and can proceed through different mechanistic pathways than solution-phase reactions, potentially altering product selectivity. acs.org

Ionic Liquids: Using ionic liquids as solvents can influence the course of halogenation reactions. benthamdirect.com Their unique properties, such as high polarity and low vapor pressure, can stabilize reactive intermediates differently than conventional organic solvents, leading to changes in reaction rates and selectivities.

These non-traditional methods are not just curiosities; they represent practical strategies for achieving cleaner, more efficient, and potentially more selective syntheses of complex molecules like 1-bromo-2,4-dimethylpentane.

Advanced Mechanistic Studies using In Situ and Time-Resolved Analytical Techniques

A deep understanding of reaction mechanisms is crucial for developing better synthetic methods. Halogenation reactions often involve short-lived, highly reactive intermediates like free radicals or carbocations. byjus.commasterorganicchemistry.compearson.com Traditional analytical methods, which examine the start and end points of a reaction, often fail to capture these transient species.

Modern physical organic chemistry employs advanced spectroscopic techniques to study reactions as they occur (in situ) and on extremely short timescales.

In Situ Spectroscopy: Techniques like ReactIR (infrared) and ReactRaman spectroscopy allow chemists to monitor the concentration of reactants, intermediates, and products in real-time throughout a reaction. mt.com This provides valuable kinetic data and helps identify the buildup of any transient species, offering a window into the reaction mechanism. mt.com

Time-Resolved Spectroscopy: These "pump-probe" techniques use an ultrafast laser pulse (the pump) to initiate a reaction and a second pulse (the probe) to spectroscopically interrogate the system at a precisely controlled delay. patsnap.comwikipedia.org Techniques such as time-resolved absorption, fluorescence, and infrared spectroscopy can capture snapshots of molecules on timescales from picoseconds to milliseconds, allowing for the direct observation of fleeting intermediates. nih.govunipr.itresearchgate.net

By applying these powerful analytical tools to the bromination of branched alkanes, researchers can directly observe the formation and fate of different radical intermediates, definitively map out reaction energy surfaces, and understand the precise factors that govern regioselectivity.

Computational Chemistry for De Novo Design of Reactions and Catalysts

Alongside experimental advances, computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. Using methods like Density Functional Theory (DFT), chemists can model reaction pathways, calculate the energies of transition states and intermediates, and rationalize experimental observations. researchgate.netacs.orgnih.gov

For the bromination of branched alkanes, computational studies can:

Calculate the activation energies for hydrogen abstraction from different positions (primary, secondary, tertiary), providing a theoretical basis for the observed regioselectivity. researchgate.netacs.org

Model the structure of transition states to understand the steric and electronic factors that control the reaction. acs.org

Simulate the effect of different solvents or catalysts on the reaction mechanism and energy profile.

The ultimate goal is to move from understanding existing reactions to designing new ones. De novo (from scratch) design of catalysts is an emerging field where computational methods are used to build catalysts tailored for a specific transformation. nih.gov For example, a researcher could computationally design a metalloprotein or a structured peptide catalyst with a binding pocket shaped to orient 2,4-dimethylpentane in a way that exposes only one specific C-H bond to the brominating agent. This would achieve a level of selectivity that is currently impossible with small-molecule catalysts. While still a formidable challenge, the synergy between computational modeling and experimental synthesis is poised to revolutionize the design of highly selective chemical reactions.

Q & A

Basic Questions

Q. How can 1-bromo-2,4-dimethylpentane be synthesized, and what factors influence the choice of starting materials?